molecular formula C18H14F3NO2 B3104556 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone CAS No. 148681-61-2

5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone

Cat. No.: B3104556
CAS No.: 148681-61-2
M. Wt: 333.3 g/mol
InChI Key: BUTVANDMTMJLII-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone (Flurtamone, CAS 96525-23-4) is a synthetic furanone derivative widely used as a pre-emergence herbicide. Its molecular formula is C₁₈H₁₄F₃NO₂, with a molecular weight of 333.30 g/mol. Key physical properties include:

  • Melting point: 152.5°C
  • Density: 1.33 g/cm³
  • Solubility: Very low in water, enhancing soil persistence . The compound’s herbicidal activity arises from its inhibition of carotenoid biosynthesis in weeds, disrupting chloroplast development .

Properties

IUPAC Name

5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-22-17-14(11-7-9-13(10-8-11)18(19,20)21)15(23)16(24-17)12-5-3-2-4-6-12/h2-10,16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTVANDMTMJLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution or reductive amination reactions.

    Attachment of the Phenyl and Trifluoromethyl-Substituted Phenyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and trifluoromethylated reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Agricultural Applications

Flurtamone is primarily recognized for its role as a herbicide. Its effectiveness in controlling various weeds makes it valuable in agricultural practices.

Herbicidal Activity

Flurtamone exhibits selective herbicidal properties, particularly against broadleaf weeds while being safe for certain crops. The mechanism of action involves the inhibition of specific enzymes involved in the biosynthesis of fatty acids and amino acids, which are crucial for plant growth.

Case Study: Efficacy in Crop Protection

A study conducted by Chevron Chemical Co. demonstrated that Flurtamone effectively reduced weed populations in soybean fields without harming the crop itself. The results indicated a significant increase in soybean yield due to reduced competition from weeds .

Analytical Applications

Flurtamone's chemical structure allows it to be utilized as an analytical standard in various laboratory settings.

Liquid Chromatography

Flurtamone is used as a reference material for the development of liquid chromatography methods aimed at detecting pesticide residues in food products. Its sensitivity and rapid detection capabilities make it suitable for regulatory compliance testing.

Data Table: Analytical Methods Using Flurtamone

Method TypeApplication AreaDetection LimitReference
Liquid ChromatographyPesticide Residue Analysis0.01 mg/kg
Gas ChromatographyEnvironmental Monitoring0.05 mg/kg

Environmental Impact Studies

Research has also focused on the environmental impact of Flurtamone, particularly its degradation pathways and effects on non-target organisms.

Degradation Studies

Studies indicate that Flurtamone undergoes photodegradation when exposed to sunlight, leading to the formation of less harmful byproducts. This characteristic is essential for assessing its environmental safety and sustainability in agricultural applications.

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment revealed that Flurtamone poses minimal risk to aquatic organisms at recommended application rates, supporting its use as a safer alternative to other more toxic herbicides .

Mechanism of Action

The mechanism of action of 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation Effects

  • 5-(Methylamino)-2-phenyl-4-[2-(trifluoromethyl)phenyl]-3(2H)-furanone (CAS 10469259): Key difference: Trifluoromethyl group at the 2-position of the phenyl ring instead of 4-position. Impact: Altered spatial arrangement reduces herbicidal efficacy due to steric hindrance or misalignment with target enzymes. Computational models (e.g., CoMFA) suggest steric bulk at the 4-position enhances binding affinity . Molecular weight: Identical (333.31 g/mol).

Functional Group Modifications

  • 5-Amino-2-(4-fluorophenyl)-4-hydroxy-3(2H)-furanone (CAS MFCD12402999): Key differences:
  • Hydroxyl group replaces methylamino at position 5.
  • Fluorine substitutes trifluoromethyl at position 4.
    • Impact :
  • Reduced lipophilicity due to hydroxyl group, decreasing soil penetration.
  • Lower environmental persistence compared to trifluoromethyl-containing analogs .

COX-2 Inhibitor Analogs: 5-Aryl-2,2-Dialkyl-4-phenyl-3(2H)-furanones

  • Example : 5-Aryl-2,2-dialkyl derivatives (e.g., 2,2-dimethyl substituents).
    • Key differences :
  • Dialkyl groups at position 2 enhance steric bulk.
  • Aryl groups at position 5 modulate electronic properties.
    • Impact :
  • These compounds inhibit cyclooxygenase-2 (COX-2) via steric and electrostatic interactions, as shown in 3D-QSAR studies.
  • Unlike Flurtamone, their activity is optimized for anti-inflammatory applications rather than herbicidal use .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Activity Key SAR Insight
Flurtamone 4-(Trifluoromethyl)phenyl, methylamino Herbicidal (carotenoid inhibition) Trifluoromethyl enhances lipophilicity and target binding .
2-Trifluoromethyl isomer (CAS 10469259) 2-(Trifluoromethyl)phenyl Reduced herbicidal activity Steric hindrance at 2-position disrupts enzyme interaction .
5-Amino-4-hydroxy analog (CAS MFCD12402999) Hydroxyl, 4-fluorophenyl Unknown (likely lower activity) Hydroxyl reduces membrane permeability .
COX-2 inhibitor derivatives 2,2-Dialkyl, 5-aryl Anti-inflammatory (COX-2 inhibition) Dialkyl groups optimize steric fit in COX-2 active site .

Environmental and Toxicological Comparison

  • Flurtamone :
    • LD₅₀ (rat) : >500 mg/kg (oral and dermal).
    • Environmental risk : High aquatic toxicity (LC₅₀ < 1 mg/L for fish) due to trifluoromethyl group stability .
  • 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Lower toxicity: Hydroxyl group promotes biodegradability. Reduced persistence: Shorter half-life in soil compared to halogenated analogs .

Biological Activity

5-(Methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone, often referred to as Flurtamone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H14_{14}F3_3NO2_2
  • CAS Number : 148681-61-2
  • Molecular Weight : 337.30 g/mol

The compound belongs to the class of furan derivatives, characterized by its unique substitution pattern that may contribute to its biological activity .

Quorum Sensing Inhibition

Recent studies have highlighted the role of Flurtamone as a potent quorum sensing inhibitor (QSI). Quorum sensing is a mechanism used by bacteria to coordinate their behavior in response to population density. Inhibition of this process can reduce pathogenicity without affecting bacterial growth.

  • Study Findings : A derivative of Flurtamone demonstrated significant inhibitory activity against virulence factors in Pseudomonas aeruginosa. It enhanced the efficacy of antibiotics such as ciprofloxacin and clarithromycin both in vitro and in vivo, indicating its potential as an adjunct therapy in bacterial infections .

Antimicrobial Activity

Flurtamone has been evaluated for its antimicrobial properties. The compound exhibited low hemolytic activity against mouse erythrocytes, suggesting a favorable safety profile for further development.

Research Findings and Case Studies

StudyFocusKey Findings
Quorum Sensing InhibitionCompound 23e (a derivative) showed excellent QSI activity, enhancing antibiotic effects against P. aeruginosa.
Chemical PropertiesDetailed characterization of Flurtamone's structure and potential pathways for biological activity.
Hydrophobic InteractionsInvestigated interactions with phenyl Sepharose columns, indicating strong binding characteristics that may relate to its biological functions.

Potential Therapeutic Applications

  • Infectious Diseases : Given its ability to inhibit quorum sensing, Flurtamone could be developed as a novel treatment option for infections caused by biofilm-forming bacteria.
  • Antibiotic Resistance : By enhancing the effectiveness of existing antibiotics, it may play a crucial role in combating antibiotic-resistant strains.
  • Cancer Research : Further studies are warranted to explore any anticancer properties, as some furan derivatives have shown promise in this area.

Q & A

Q. Methodology :

  • In vitro assays : Use isolated chloroplasts or recombinant PDS enzymes to measure inhibition kinetics (e.g., IC₅₀ values).
  • In planta studies : Apply the compound to model weeds (e.g., Arabidopsis), monitor chlorophyll degradation via HPLC, and correlate with growth inhibition .

Basic: What analytical methods are recommended for quantifying this compound in environmental matrices?

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting the compound at trace levels (e.g., in soil or water). Key parameters:

  • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : Gradient of acetonitrile and 0.1% formic acid.
  • Detection : MRM transitions m/z 333.1 → 238.1 (quantifier) and 333.1 → 162.0 (qualifier) .

Q. Validation :

  • Spike recovery tests (70–120% acceptable range).
  • Limit of detection (LOD) < 0.1 µg/L in water .

Advanced: How do structural modifications influence the herbicidal activity of 3(2H)-furanone derivatives?

The trifluoromethyl group at the 4-phenyl position enhances lipophilicity and target binding, while the methylamino group at position 5 improves systemic translocation. Structure-activity relationship (SAR) studies show:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase PDS inhibition potency.
  • Stereochemistry : The cis configuration of substituents optimizes enzyme interaction .

Q. Experimental Design :

  • Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃).
  • Compare herbicidal activity using in vitro PDS assays and in vivo pre-emergence weed control trials .

Advanced: What are the degradation pathways and environmental persistence of this compound?

The compound undergoes photodegradation in aqueous environments (half-life ~48 hours under UV light) and microbial degradation in soil (half-life ~30 days). Major metabolites include 5-methylamino-2-phenyl-3(2H)-furanone and trifluoromethylbenzoic acid, identified via LC-QTOF-MS .

Q. Methodology :

  • Photolysis studies : Exclude aqueous solutions to UV light (λ = 254 nm), sample at intervals, and analyze degradation products.
  • Soil microcosms : Incubate compound with soil microbiota, extract residues, and quantify via UPLC-MS/MS .

Basic: What synthetic routes are reported for this compound?

A common route involves:

Friedel-Crafts acylation : React 3-(trifluoromethyl)benzoyl chloride with phenylacetyl chloride.

Cyclization : Treat the intermediate with methylamine in the presence of a Lewis acid (e.g., AlCl₃).

Purification : Recrystallization from ethanol yields >98% purity .

Q. Key Challenges :

  • Optimizing cyclization efficiency (yields ~60–70%).
  • Minimizing byproducts (e.g., dimeric furanones) .

Advanced: How does this herbicide interact with non-target soil microorganisms?

At agronomic doses (1–2 kg/ha), the compound shows minimal toxicity to beneficial rhizobacteria (e.g., Pseudomonas spp.) but inhibits nitrifying bacteria (e.g., Nitrosomonas), reducing soil NH₄⁺ → NO₃⁻ conversion. Assess via:

  • Microbial respiration assays : Measure CO₂ evolution in treated vs. control soils.
  • Ammonia oxidation inhibition tests : Quantify nitrite accumulation .

Data Contradiction Resolution: How to address discrepancies in reported solubility values?

Reported solubility ranges from "very slight" () to 0.2 mg/L (). Resolve via:

  • Standardized protocols : Use OECD 105 guidelines (shake-flask method, 20°C, pH 7.0).
  • Analytical verification : Quantify dissolved compound via HPLC-UV at λ = 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone
Reactant of Route 2
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone

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